molecular formula C12H11ClFNO2S B4542814 3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

Cat. No. B4542814
M. Wt: 287.74 g/mol
InChI Key: BSUWZNLXCAZWEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on similar compounds, such as derivatives of benzothiophene carboxamides and fluorinated aromatic compounds, provides insight into potential synthetic routes and the influence of substituents on the compound's properties. For instance, solvent-free synthesis methods using SiO2:H3PO4 catalysis under microwave irradiation have been employed to synthesize imine-carboximido derivatives with high yields, showcasing a potential pathway for synthesizing related compounds (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

Structural analysis of closely related compounds often involves spectral data such as infrared and NMR chemical shifts, which can elucidate the effects of various substituents on the molecular structure. Studies have correlated spectral data with Hammett substituent constants to understand substituent effects on group absorptions (Thirunarayanan & Sekar, 2013).

Chemical Reactions and Properties

The reactivity and chemical behavior of benzothiophene derivatives have been explored through their interactions with different chemical agents, leading to a variety of products. For example, the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with anthranilic acid in pyridine to yield specific quinazolinones derivatives showcases the compound's potential reactivity and application in synthesizing biologically active molecules (Naganagowda & Petsom, 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure can be inferred from related compounds. For example, the crystalline structure and intermolecular interactions of similar benzothiophene derivatives have been studied using X-ray crystallography, providing insight into the compound's solid-state characteristics (Abbasi et al., 2011).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, can be assessed based on the functional groups present in the molecule. For instance, the reactivity of benzothiophene derivatives with nitrogen nucleophiles to form various quinazolinones indicates the compound's potential for chemical modification and application in creating pharmacologically active molecules (Naganagowda & Petsom, 2011).

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2S/c1-17-6-5-15-12(16)11-10(13)9-7(14)3-2-4-8(9)18-11/h2-4H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUWZNLXCAZWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=C(C=CC=C2S1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

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